molecular formula C13H16N4O5 B2418339 Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate CAS No. 1020724-29-1

Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate

Cat. No.: B2418339
CAS No.: 1020724-29-1
M. Wt: 308.294
InChI Key: VNUPBKHARPLEHB-UHFFFAOYSA-N
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Description

Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of nitro and methyl groups on the pyrazole ring, along with the isoxazole moiety, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by nitration to introduce the nitro group. The isoxazole ring can be constructed through a cyclization reaction involving hydroxylamine and a suitable precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or isoxazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the isoxazole ring play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity.

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral properties.

  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another compound with antiviral activity.

Uniqueness: Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5/c1-5-21-13(18)11-10(9(4)22-15-11)6-16-8(3)12(17(19)20)7(2)14-16/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPBKHARPLEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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